molecular formula C11H15NO B2417464 6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1496377-39-9

6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2417464
CAS No.: 1496377-39-9
M. Wt: 177.247
InChI Key: AAOIAEOKJILPEU-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a methoxymethyl group attached to the sixth position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.

Properties

IUPAC Name

6-(methoxymethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-8-9-2-3-11-7-12-5-4-10(11)6-9/h2-3,6,12H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOIAEOKJILPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC2=C(CNCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methoxymethyl group can be introduced through a subsequent alkylation step using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline is primarily recognized for its role as a precursor in the synthesis of pharmaceuticals targeting neurological disorders. Its structural framework allows for modifications that enhance therapeutic efficacy. Research has indicated that tetrahydroisoquinoline derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory and neuroprotective effects. Specific derivatives have been studied for their potential in treating conditions such as Parkinson's disease and depression .

Case Study: Neuroprotective Properties

A study demonstrated the neuroprotective effects of certain tetrahydroisoquinoline derivatives against oxidative stress in neuronal cells. These compounds were shown to inhibit neuronal apoptosis and promote cell survival through mechanisms involving the modulation of neurotransmitter systems .

Neuroscience Research

In neuroscience, this compound is employed to investigate the mechanisms of neurotransmission. The compound has been utilized in studies examining its effects on neurotransmitter systems related to mood regulation and cognitive function. Its potential as a treatment for anxiety and depression is being actively researched due to its influence on serotonin and dopamine pathways .

Research Insights

Recent findings suggest that modifications to the tetrahydroisoquinoline scaffold can lead to enhanced binding affinity to serotonin receptors, indicating a promising avenue for developing new antidepressant therapies .

Natural Product Synthesis

The compound plays a significant role in the synthesis of natural products with biological activity. Researchers utilize this compound as a building block for creating new derivatives that may exhibit therapeutic properties derived from natural sources. This approach is particularly valuable in drug discovery programs aimed at identifying novel compounds with medicinal potential .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids in calibrating instruments and validating methods for detecting similar compounds in complex mixtures. This application is crucial for ensuring accuracy in quantitative analyses and enhancing the reliability of experimental results .

Material Science

The unique electronic properties of this compound open avenues for applications in material science. Researchers are exploring its potential in developing new materials for organic electronics and optoelectronics due to its favorable conductivity and stability characteristics .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPrecursor for pharmaceuticals targeting neurological disorders; exhibits anti-inflammatory properties
Neuroscience ResearchInvestigates neurotransmission mechanisms; potential treatment for anxiety and depression
Natural Product SynthesisBuilding block for synthesizing biologically active natural products
Analytical ChemistryStandard reference material for calibrating instruments and validating detection methods
Material SciencePotential applications in organic electronics due to unique electronic properties

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to modulation of cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxymethyl group but shares the core structure.

    6-Methyl-1,2,3,4-tetrahydroisoquinoline: Features a methyl group instead of a methoxymethyl group.

    6-Ethoxymethyl-1,2,3,4-tetrahydroisoquinoline: Contains an ethoxymethyl group instead of a methoxymethyl group.

Uniqueness: 6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.

Biological Activity

6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline (MMTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, known for its diverse biological activities. This article explores the biological activity of MMTHIQ, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Target Proteins and Pathways

  • MMTHIQ and its analogs have been shown to interact with various protein targets. Compounds structurally similar to MMTHIQ often inhibit protein kinases such as c-Met, which is involved in cell proliferation and survival pathways.
  • The interaction with these targets typically involves forming specific binding interactions that can modulate biochemical pathways related to cancer progression and neurodegenerative diseases .

Biochemical Pathways

  • Research indicates that THIQ derivatives can influence neurotransmitter systems and exhibit neuroprotective effects. For instance, they may act as inhibitors of catechol-O-methyltransferase (COMT), potentially useful in treating Parkinson's disease .

Pharmacological Effects

Anticancer Activity

  • Studies have shown that MMTHIQ exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism includes inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways associated with cancer cell survival .
  • A comparative analysis of similar THIQ compounds revealed that modifications in their chemical structure significantly affect their anticancer potency. For example, the presence of methoxy groups enhances their inhibitory effects on tumor growth .

Neuroprotective Properties

  • MMTHIQ has demonstrated protective effects against oxidative stress-induced neuronal damage. This property is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses .
  • The compound's potential as a neuroprotective agent is further supported by its activity against neurodegenerative disorders, particularly Alzheimer's disease, where it may help in reducing amyloid-beta accumulation .

Case Studies and Research Findings

Study 1: Anticancer Efficacy
In a study assessing the anticancer activity of various THIQ derivatives, MMTHIQ was found to significantly reduce the viability of human breast cancer cells (MCF-7) in vitro. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutic agents .

Study 2: Neuroprotection in Animal Models
Another investigation involved administering MMTHIQ to mice subjected to induced oxidative stress. Results showed a marked reduction in neuronal apoptosis and improved cognitive function in treated animals compared to control groups. This suggests a promising role for MMTHIQ in neuroprotective therapies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeModel/SystemIC50/EffectivenessReference
AnticancerMCF-7 Breast Cancer Cells15 µM
NeuroprotectionMouse ModelSignificant Reduction in Apoptosis
COMT InhibitionEnzymatic AssayPotent Inhibitor

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